N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-8-7-11(18-19)12(20)15-14-17-16-13(22-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXPZIWIUAZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibit notable anticancer properties. For instance, studies on similar oxadiazole derivatives have shown promising results against various cancer cell lines. One study highlighted that certain oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including SNB-19 and OVCAR-8 .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study focusing on derivatives of oxadiazoles found that several compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that these compounds could inhibit the growth of these pathogens effectively .
Material Science Applications
2.1 Photophysical Properties
This compound has been explored for its photophysical properties in the development of new materials. Its structure allows for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light upon excitation .
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of hydrazones with various anhydrides followed by cyclization processes. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .
Case Studies
4.1 Case Study: Anticancer Screening
In a detailed study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. The results demonstrated that modifications in the oxadiazole structure significantly influenced biological activity, with some derivatives showing higher efficacy than standard chemotherapeutics .
4.2 Case Study: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of oxadiazole derivatives through both in vitro assays and computational docking studies. The findings indicated strong interactions with bacterial enzymes, suggesting a mechanism for their antibacterial action. This study emphasized the potential for developing new antimicrobial agents based on this scaffold .
Data Table: Summary of Key Findings
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | PGIs up to 86.61% against specific cancer cell lines |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Material Science | Photophysical | Potential use in OLEDs due to light emission |
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The EDCI/HOBt-mediated coupling method (used for compound 3a) achieves moderate yields (62–71%), influenced by steric and electronic effects of substituents .
- Role of 4-Methoxyphenyl : The presence of a 4-methoxyphenyl group (as in LMM5 and compound 46) enhances solubility and may modulate electron density for target binding .
Key Observations :
- Antifungal Activity : LMM5’s 4-methoxyphenyl group may enhance membrane penetration, contributing to its potency against C. albicans .
- Anticonvulsant Specificity : Compound 46’s enamide linker and bromophenyl group likely improve CNS bioavailability .
- Structural-Activity Relationships: Pyrazole-3-carboxamide derivatives (e.g., 3a) with chloro and cyano groups show lower anticonvulsant activity compared to oxadiazole-enamide hybrids .
Physicochemical Property Comparisons
Table 3: Physicochemical Data
Key Observations :
- Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., 3a, 3d) reduce melting points compared to methoxy-containing analogs, likely due to decreased crystallinity .
- Mass Spectrometry Consistency : All compounds show <1% deviation between calculated and found molecular weights, confirming synthetic accuracy .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ |
| Molecular Weight | 270.28 g/mol |
| CAS Number | [Not available] |
Anticancer Properties
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including our compound of interest, in exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the inhibition of critical enzymes and pathways associated with cancer proliferation.
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and modification.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and increasing the expression levels of tumor suppressor proteins like p53 .
- Targeting Nucleic Acids : The oxadiazole scaffold interacts with nucleic acids, disrupting their function and leading to cell cycle arrest .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound significantly increased p53 expression and induced caspase-3 activation in MCF-7 breast cancer cells, suggesting a strong apoptotic effect .
- Molecular Docking Studies : Molecular docking analyses revealed that these compounds exhibit strong hydrophobic interactions with target proteins involved in cancer progression, indicating their potential as effective anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Inhibits thymidylate synthase and HDACs |
| Nucleic Acid Interaction | Disrupts DNA/RNA functions |
Q & A
Q. What are the standard synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a multi-step process involving:
- Step 1: Formation of the 1,3,4-oxadiazole core through cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2: Coupling the oxadiazole moiety with a substituted pyrazole-carboxamide using nucleophilic substitution (e.g., K₂CO₃ in DMF at room temperature) .
Optimization strategies include: - Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions.
- Catalyst use: Base catalysts (e.g., K₂CO₃) improve yield by deprotonating intermediates .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts.
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer: Key techniques include:
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screening protocols:
- Enzyme inhibition assays: Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or spectrophotometric methods (IC₅₀ determination) .
- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC₅₀ >50 µM suggests low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
-
Substituent screening: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -NH₂) groups.
-
Data analysis: Compare bioactivity trends:
Substituent Enzyme Inhibition IC₅₀ (µM) Solubility (mg/mL) -OCH₃ 12.3 ± 1.2 0.45 -NO₂ 8.7 ± 0.9 0.12 -F 10.5 ± 1.1 0.38
Q. How can molecular docking predict binding modes with target proteins, and what computational parameters validate these models?
Methodological Answer:
- Software tools: AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol:
- Prepare the protein (e.g., carbonic anhydrase II, PDB: 1CA2) by removing water and adding hydrogens.
- Define the binding site using co-crystallized ligands.
- Run 50 docking poses; select the lowest-energy conformation (ΔG ≤ −8 kcal/mol).
- Validation:
Q. How can contradictory data in enzyme inhibition assays (e.g., variability in IC₅₀ values) be resolved?
Methodological Answer: Common sources of variability and solutions:
- Impurity interference: Re-purify the compound via recrystallization (e.g., methanol/water 7:3) and re-test.
- Assay conditions: Standardize buffer pH (e.g., Tris-HCl pH 7.4) and temperature (25°C).
- Enzyme source: Use recombinant isoforms (e.g., human CA II vs. bacterial CA) to eliminate species-specific effects.
- Statistical rigor: Perform triplicate runs with ±10% error tolerance .
Q. What advanced analytical methods can resolve degradation products under stressed conditions?
Methodological Answer:
- Forced degradation studies:
- Acidic/alkaline hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidation: Treat with 3% H₂O₂ at 40°C for 6 hours.
- Analysis:
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
